molecular formula C21H15ClN2O3S B2601819 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-32-7

2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Cat. No.: B2601819
CAS No.: 320421-32-7
M. Wt: 410.87
InChI Key: MUDRBLKZAQSYJF-UHFFFAOYSA-N
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Description

2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorinated benzene ring, a cyano group, and a sulfonyl group attached to a phenyl ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-4-[(2-methylphenyl)sulfonyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorinated benzene ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}acetamide
  • 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}propionamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the cyano and sulfonyl groups, along with the chlorinated benzene ring, provides a versatile platform for various chemical modifications and interactions.

Properties

IUPAC Name

2-chloro-N-[3-cyano-4-(2-methylphenyl)sulfonylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3S/c1-14-6-2-5-9-19(14)28(26,27)20-11-10-16(12-15(20)13-23)24-21(25)17-7-3-4-8-18(17)22/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDRBLKZAQSYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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